

Biochanin A: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Biochanin A*

Cat. No.: *B1667092*

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This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **Biochanin A**, an O-methylated isoflavone of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data and experimental methodologies.

Chemical Structure and Physicochemical Properties

Biochanin A, systematically named 5,7-dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one, is a phytoestrogen found in various plants, including red clover, soy, and alfalfa.^{[1][2]} Its chemical structure is characterized by a three-ring isoflavone backbone with hydroxyl groups at positions 5 and 7 and a methoxy group at position 4' of the B-ring.^[3]

Below is a visual representation of the chemical structure of **Biochanin A**.

Figure 1: Chemical Structure of **Biochanin A**

The key physicochemical properties of **Biochanin A** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₂ O ₅	[1][4]
Molecular Weight	284.27 g/mol	[1][4]
CAS Number	491-80-5	[1][4]
IUPAC Name	5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one	[5]
Synonyms	4'-Methylgenistein, Genistein 4'-methyl ether, Olmelin	[2][6]
Melting Point	210-213 °C	[1][6]
Boiling Point	518.57 °C (estimated)	[7]
Water Solubility	71.1 mg/L at 25 °C (estimated)	[8]
Solubility in Organic Solvents	Soluble in DMSO (55 mg/mL), ethanol (9 mg/mL), acetone, chloroform, and methanol.	[1]
pKa (Strongest Acidic)	6.55 (estimated)	[8]
LogP	3.341 (estimated)	[7]
Appearance	White crystalline powder	[1]

Spectroscopic Data

The structural elucidation of **Biochanin A** is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H-NMR Spectral Data of **Biochanin A**

Chemical Shift (δ , ppm)	Multiplicity	Assignment
12.95	s	5-OH
7.90	s	H-2
7.42	d (J=8.7 Hz)	H-2', H-6'
6.95	d (J=8.7 Hz)	H-3', H-5'
6.38	d (J=2.1 Hz)	H-8
6.25	d (J=2.1 Hz)	H-6
3.82	s	4'-OCH ₃

Table 3: ¹³C-NMR Spectral Data of **Biochanin A**

Chemical Shift (δ , ppm)	Assignment
180.8	C-4
164.5	C-7
162.2	C-5
159.8	C-4'
157.8	C-9
153.2	C-2
130.4	C-2', C-6'
123.9	C-1'
122.9	C-3
114.2	C-3', C-5'
105.3	C-10
99.4	C-6
94.2	C-8
55.4	4'-OCH ₃

Table 4: Mass Spectrometry Data of **Biochanin A**

m/z	Interpretation
284	[M] ⁺
269	[M - CH ₃] ⁺
153	Retro-Diels-Alder fragment of ring A
132	Retro-Diels-Alder fragment of ring B

Table 5: Infrared (IR) Spectroscopy Data of **Biochanin A**

Wavenumber (cm ⁻¹)	Assignment
3400-3200	O-H stretching (phenolic)
1655	C=O stretching (γ-pyrone)
1620, 1580, 1500	C=C stretching (aromatic rings)
1245	C-O-C stretching (ether)
1180	C-O stretching (phenol)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Biochanin A**.

Extraction and Purification from Red Clover

Objective: To extract and purify **Biochanin A** from *Trifolium pratense* (red clover).

Methodology:

- Extraction:
 - Dried and powdered red clover (100 g) is subjected to Soxhlet extraction with 80% methanol (1 L) for 24 hours.[\[9\]](#)
 - Alternatively, maceration with 80% methanol at room temperature for 24 hours can be performed.[\[9\]](#)
 - The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.
- Purification by Column Chromatography:
 - The crude extract is dissolved in a minimal amount of methanol and adsorbed onto silica gel.
 - The adsorbed sample is loaded onto a silica gel column (60-120 mesh).

- The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.[\[10\]](#)
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm).
- Fractions containing pure **Biochanin A** are pooled and the solvent is evaporated to yield the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of **Biochanin A** in a sample.

Methodology:

- Chromatographic System: A standard HPLC system equipped with a UV detector is used.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is employed.
- Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 60:40 v/v) or a gradient elution can be used.[\[4\]](#)
- Flow Rate: A typical flow rate is 1.0 mL/min.[\[4\]](#)
- Detection: UV detection is performed at 262 nm.[\[11\]](#)
- Quantification: A standard curve is generated using known concentrations of pure **Biochanin A**. The concentration in the sample is determined by comparing its peak area to the standard curve.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **Biochanin A** on cancer cell lines.

Methodology:

- **Cell Seeding:** Cancer cells (e.g., MCF-7, PC-3) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
- **Treatment:** The cells are treated with various concentrations of **Biochanin A** (typically ranging from 1 to 100 μ M) for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.
- **MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **IC₅₀ Calculation:** Cell viability is calculated as a percentage of the control. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of **Biochanin A** and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To investigate the effect of **Biochanin A** on the expression of specific proteins in a signaling pathway.

Methodology:

- **Cell Lysis:** Cells treated with **Biochanin A** are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the lysates is determined using a BCA protein assay kit.
- **SDS-PAGE:** Equal amounts of protein (20-40 μ g) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** The membrane is incubated with the primary antibody specific to the target protein overnight at 4°C.
- **Secondary Antibody Incubation:** The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

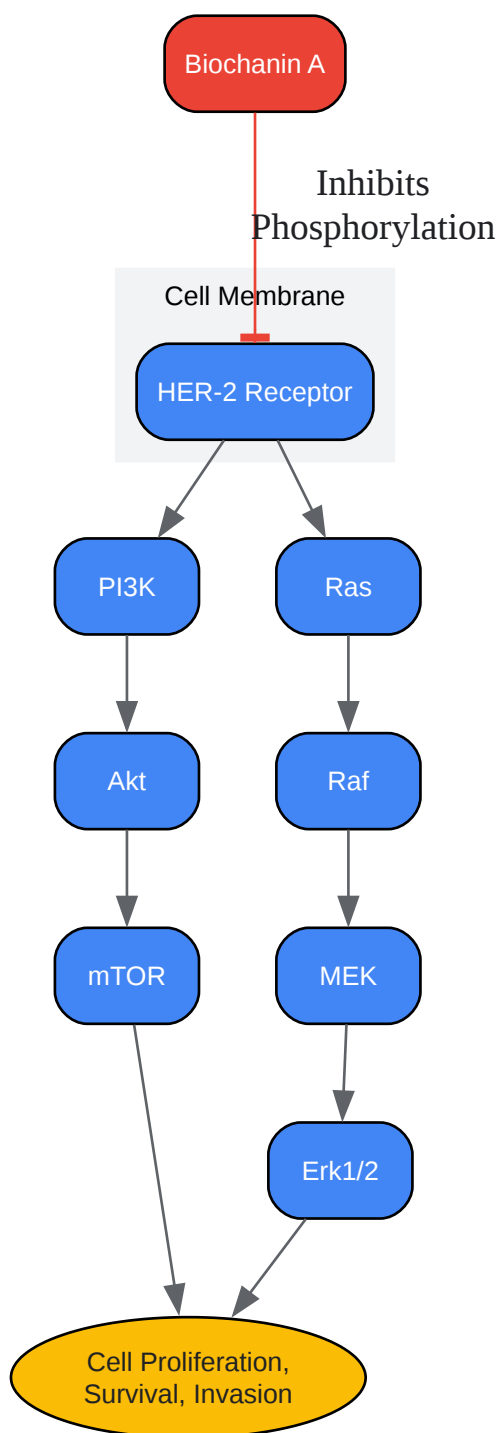
Biological Activities and Signaling Pathways

Biochanin A exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and phytoestrogenic effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anticancer Activity

Biochanin A has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and pancreatic cancer.^[12] Its anticancer effects are attributed to the modulation of several key signaling pathways.

In HER-2-positive breast cancer cells, **Biochanin A** has been demonstrated to inhibit the phosphorylation of the HER-2 receptor, thereby blocking downstream signaling cascades.^{[6][8]} This leads to the suppression of cell growth, survival, and invasion.^{[6][8]}

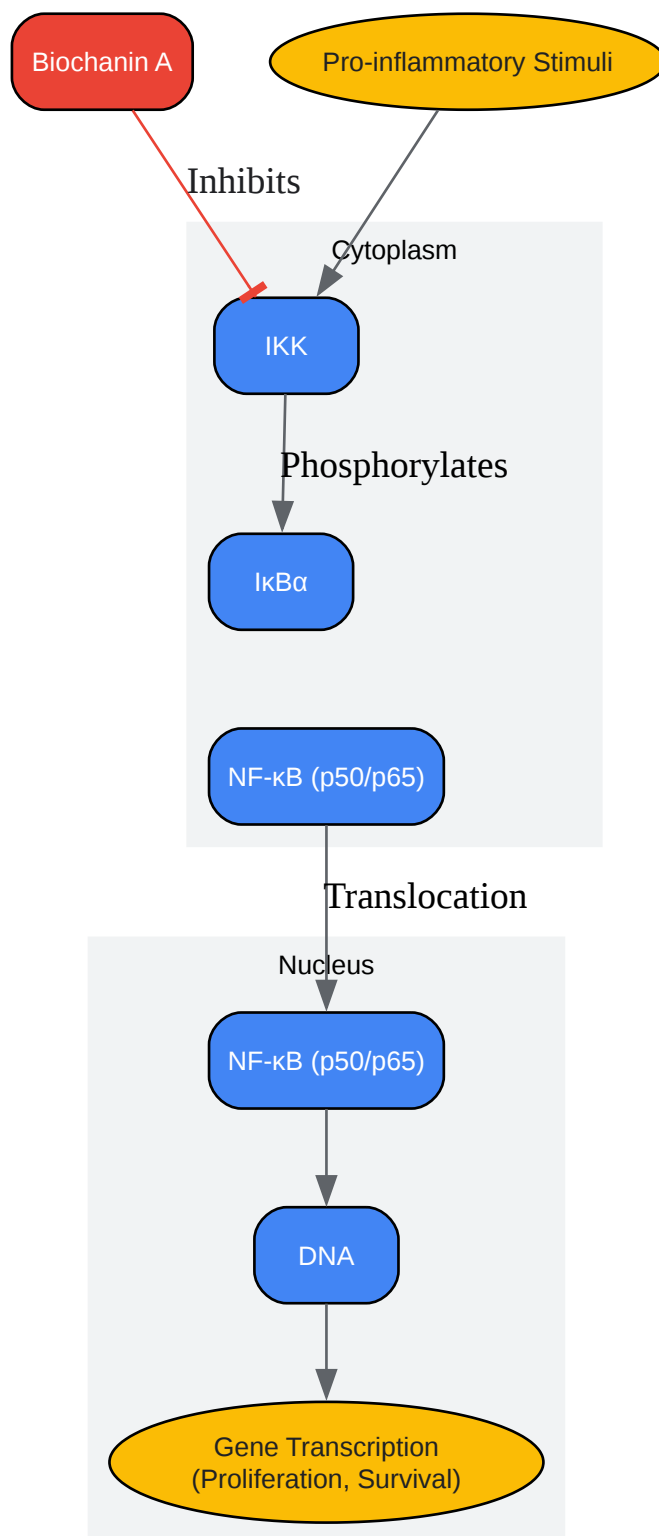


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Figure 2: Inhibition of HER-2 Signaling Pathway by **Biochanin A**

Biochanin A can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer. It has been shown to inhibit the activation of

NF- κ B, leading to the downregulation of its target genes involved in cell survival and proliferation.[12][13]

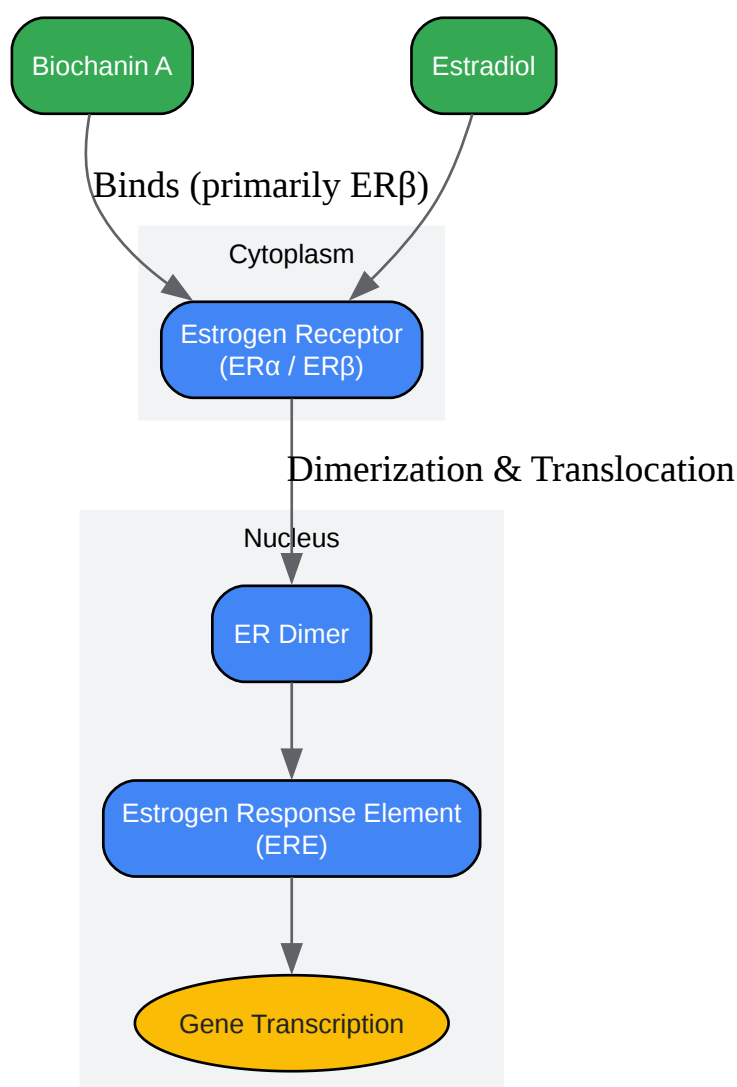


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Figure 3: Modulation of NF- κ B Signaling Pathway by **Biochanin A**

Phytoestrogenic Activity

Biochanin A is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors (ERs), primarily ER β .^{[6][14]} This interaction can lead to both estrogenic and anti-estrogenic effects depending on the target tissue and the endogenous estrogen levels.



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Figure 4: Interaction of **Biochanin A** with the Estrogen Receptor Signaling Pathway

Anti-inflammatory Activity

Biochanin A has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and various interleukins.[15][16] This is achieved through the modulation of pathways like NF- κ B and mitogen-activated protein kinase (MAPK).[15][16]

Conclusion

Biochanin A is a multifaceted isoflavone with a well-defined chemical structure and a broad spectrum of biological activities. Its potential as a therapeutic agent, particularly in the fields of oncology and inflammation, warrants further investigation. This technical guide provides a solid foundation of its chemical and biological properties, along with standardized experimental protocols to aid researchers in their future studies of this promising natural compound.

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